

# Dimethyl 3,6-dimethoxyphthalate CAS 65489-47-6 properties

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## Compound of Interest

Compound Name: *Dimethyl 3,6-dimethoxyphthalate*

CAS No.: 65489-47-6

Cat. No.: B14482578

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## Technical Monograph: Dimethyl 3,6-Dimethoxyphthalate

CAS 65489-47-6 | Molecular Formula:  $C_{12}H_{14}O_6$ [1]

### Executive Summary

**Dimethyl 3,6-dimethoxyphthalate** (CAS 65489-47-6) is a specialized aromatic diester serving as a critical intermediate in the synthesis of polycyclic quinones and anthracycline antibiotics. Its structural symmetry and electron-rich methoxy substituents at the 3 and 6 positions make it a unique building block for constructing the D-ring of anthracyclines (e.g., daunorubicin, doxorubicin analogs) via Friedel-Crafts acylation or anionic condensation strategies. This guide details its physicochemical profile, validated synthetic pathways, and application in medicinal chemistry.

## Chemical Identity & Physicochemical Properties[2] [3][4][5][6]

Property	Data
IUPAC Name	Dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate
CAS Number	65489-47-6
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>6</sub>
Molecular Weight	254.24 g/mol
Physical State	Crystalline Solid (typically pale yellow to off-white)
Solubility	Soluble in CHCl <sub>3</sub> , DCM, DMSO, EtOAc; Insoluble in water
Melting Point	Predicted range:[2][3] 120–130°C (Derivative dependent; pure ester often solidifies)
Density	~1.25 g/cm <sup>3</sup> (Predicted)

## Synthetic Pathways[6][7][8]

The synthesis of **Dimethyl 3,6-dimethoxyphthalate** is generally approached via two primary methodologies: Oxidative Aromatization (Diels-Alder) and O-Methylation of Phthalic Precursors.

### Method A: The Diels-Alder Approach (Furan Route)

This method constructs the aromatic core from non-aromatic precursors, ensuring high regioselectivity.

- Cycloaddition: Reaction of Furan (or 2,5-dimethoxyfuran) with Dimethyl Acetylenedicarboxylate (DMAD) yields a 7-oxabicyclo[2.2.1]heptadiene adduct.
- Aromatization: Acid-catalyzed ring opening or hydrogenation followed by dehydration/oxidation yields the phthalate core.
- Functionalization: If starting from unsubstituted furan, subsequent oxidation and methylation steps are required.

## Method B: O-Methylation of 3,6-Dihydroxyphthalic Acid (Preferred)

This is the most scalable route for laboratory production, utilizing commercially available 3,6-dihydroxyphthalic acid.

Protocol:

- **Dissolution:** Dissolve 3,6-dihydroxyphthalic acid (1.0 eq) in dry Acetone or DMF.
- **Base Addition:** Add anhydrous  $K_2CO_3$  (4.5 eq) to deprotonate both phenolic hydroxyls and carboxylic acids.
- **Methylation:** Add Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (5.0 eq) dropwise at  $0^\circ C$ .
- **Reflux:** Heat to reflux ( $60^\circ C$  for Acetone) for 12–24 hours.
- **Workup:** Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water. Wash organic layer with brine, dry over  $Na_2SO_4$ , and concentrate.
- **Purification:** Recrystallize from MeOH or purify via silica gel chromatography (Hexane/EtOAc gradient).

## Visualization: Synthetic Logic Flow

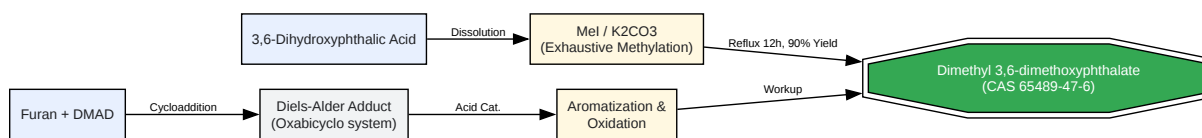


Figure 1: Convergent Synthetic Pathways for Dimethyl 3,6-dimethoxyphthalate

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Figure 1: Two primary synthetic routes. Method A (Methylation) is preferred for scale; Method B (Diels-Alder) is useful for isotopic labeling or specific substitution patterns.

## Spectroscopic Characterization (Self-Validation)

To validate the identity of the synthesized compound without external standards, researchers should look for the specific symmetry markers in the NMR spectrum.

### $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )

- $\delta$  7.05 ppm (s, 2H): Aromatic protons at positions 4 and 5. The singlet nature confirms the symmetrical substitution at 3 and 6.
- $\delta$  3.92 ppm (s, 6H): Ester methyl groups ( $-\text{COOCH}_3$ ).
- $\delta$  3.85 ppm (s, 6H): Methoxy groups ( $-\text{OCH}_3$ ) attached to the ring.
  - Note: Chemical shifts may swap slightly depending on concentration/solvent, but the integration ratio of 1:3:3 is diagnostic.

### $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )

- Carbonyl ( $\text{C}=\text{O}$ ):  $\sim 166.0$  ppm.<sup>[2]</sup>
- Aromatic C-O (C3, C6):  $\sim 150.5$  ppm (Deshielded by oxygen).
- Aromatic C-H (C4, C5):  $\sim 116.0$  ppm.
- Quaternary C (C1, C2):  $\sim 125.0$  ppm.
- Methoxy ( $\text{OCH}_3$ ):  $\sim 56.5$  ppm.
- Ester Methyl ( $\text{COOCH}_3$ ):  $\sim 52.5$  ppm.

## Applications in Drug Development

The primary utility of **Dimethyl 3,6-dimethoxyphthalate** lies in its conversion to 3,6-dimethoxyphthalic anhydride, a precursor for the tetracyclic anthraquinone skeleton found in anthracycline chemotherapeutics.

## Mechanism of Application

- Hydrolysis & Dehydration: The dimethyl ester is hydrolyzed to the diacid and dehydrated (using Ac<sub>2</sub>O) to form 3,6-dimethoxyphthalic anhydride.
- Friedel-Crafts Acylation: The anhydride reacts with a hydroquinone derivative (e.g., 1,4-dimethoxybenzene) to form the tricyclic quinone core.
- Cyclization: Subsequent steps close the final ring to produce the anthracycline aglycone.

## Visualization: Anthracycline Precursor Pathway

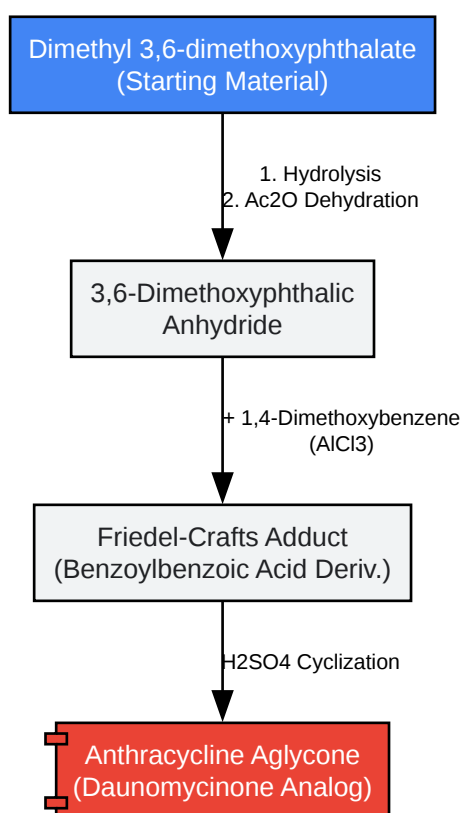


Figure 2: Role in Anthracycline Antibiotic Synthesis

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Figure 2: The compound serves as the "D-ring" source in the convergent synthesis of anthracycline antitumor agents.

## Handling & Safety (SDS Summary)

- Signal Word: Warning.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis possible over long term).
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

## References

- Synthesis of Phthalazine Derivatives:Thieme Connect. "Product Class 10: Phthalazines." (Detailed synthesis of phthalazines from **dimethyl 3,6-dimethoxyphthalate**).
- Anthracycline Synthesis:National Institutes of Health (NIH). "Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action." (Context on anthracycline structural modifications).
- Diels-Alder Methodology:MIT OpenCourseWare. "Asymmetric Catalysis of Diels-Alder Reactions." (General methodology for phthalate construction via cycloaddition).
- General Properties of Phthalates:EPA CompTox Dashboard. "Dimethyl terephthalate Properties." (Comparative physicochemical data for dimethyl phthalate isomers).

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## Sources

- [1. 73713-38-9|3-Hydroxy-7-methoxyisobenzofuran-1\(3H\)-one|BLD Pharm \[bldpharm.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. CN101973929A - Synthesis method of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine - Google Patents \[patents.google.com\]](#)
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